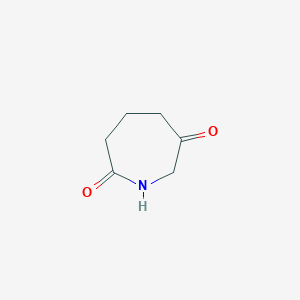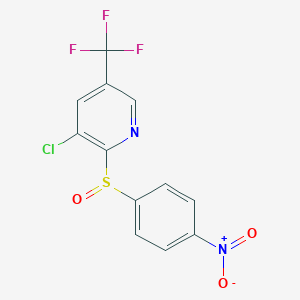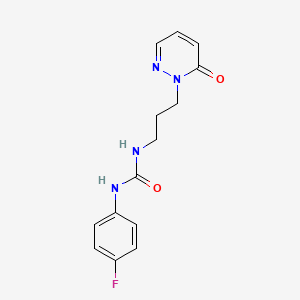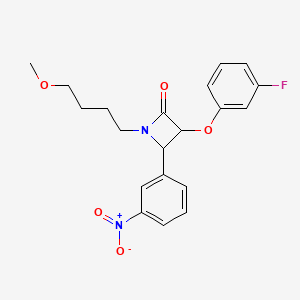
Azepane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-2,6-dione is a seven-membered heterocyclic compound containing a nitrogen atom and two ketone groups at positions 2 and 6. This compound is part of the azepane family, which is known for its diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Azepane-2,6-dione, also known as Adipimide , is a seven-membered heterocyclic compound It’s worth noting that seven-membered heterocyclic compounds have been implicated in a number of intracellular signaling pathways of immune cells .
Mode of Action
It is known that seven-membered heterocyclic compounds like this compound can interact with their targets through various mechanisms . For instance, new azepanes were obtained from the tetraatomic azetidines bearing a 3-hydroxypropyl side chain at the C2-position and the methyl substituent at the C4-carbon atom, via intramolecular N-alkylation .
Biochemical Pathways
Seven-membered heterocyclic compounds, which include this compound, are known to play a significant role in biochemical processes . They are the structural basis among the important natural and synthetic biologically active substances, stimulating the development of new synthetic strategies of the intermolecular and intramolecular cyclization .
Pharmacokinetics
A study on a new purine-2,6-dione derivative demonstrated nanomolar inhibitory potency, good oral bioavailability, and robust antitumor efficacy , suggesting that similar pharmacokinetic properties might be expected for this compound.
Result of Action
Seven-membered heterocyclic compounds, including this compound, have been found to exhibit various biological activities . For instance, they have been implicated in the sensitization of T cell anti-tumor immunity .
Action Environment
It’s worth noting that this compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether . This suggests that the compound’s action might be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Azepane-2,6-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The specific nature of these interactions is not well-explored and reported in the literature .
Molecular Mechanism
It is known that the compound undergoes reactions involving ring expansion of five or six-membered compounds .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start from cyclohexanone, which undergoes chlorination using phosphorus pentachloride to form 3,3-dichloroazepan-2-one. This intermediate is then treated with morpholine and subjected to acidic hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Azepane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce azepane-2,6-diol .
Scientific Research Applications
Azepane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and as antimicrobial agents.
Industry: The compound is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azepane-2,6-dione include:
Azepine: A seven-membered ring with one nitrogen atom.
Azepanone: A seven-membered ring with one nitrogen atom and one ketone group.
Benzazepine: A fused ring system containing an azepine ring and a benzene ring
Uniqueness
This compound is unique due to its two ketone groups, which confer distinct chemical reactivity and biological activity compared to other azepane derivatives. This structural feature allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
azepane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-2-1-3-6(9)7-4-5/h1-4H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJGDZHQQLFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)


![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)
![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2911566.png)
![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2911572.png)



